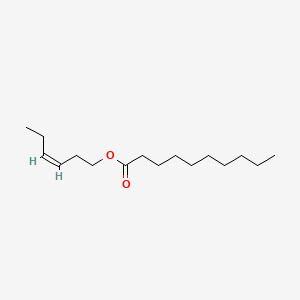

(Z)-3-Hexenyl decanoate

Description

(Z)-3-Hexenyl decanoate (CAS: 85554-69-4) is a long-chain fatty acid ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . It features a (Z)-configured double bond at the third carbon of the hexenyl chain and a decanoate (10-carbon) ester group. This compound is naturally occurring in fruits and vegetables and is synthetically produced for industrial applications. Its odor profile is characterized by fresh, fruity, and green notes, reminiscent of apples or pears, making it valuable in flavoring and fragrance industries .

Properties

IUPAC Name |

[(Z)-hex-3-enyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8H,3-5,7,9-15H2,1-2H3/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSRJAGZYONPLL-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893869 | |

| Record name | (Z)-3-Hexenyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85554-69-4 | |

| Record name | (3Z)-3-Hexen-1-yl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85554-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3-Hexenyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085554694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Hexenyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-hexenyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Esterification Methods

Acid-Catalyzed Esterification

The most established preparation method involves the direct esterification of (Z)-3-hexenol with decanoic acid under acidic conditions. Sulfuric acid (H₂SO₄) remains the traditional catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by the alcohol. The reaction proceeds via the Fischer esterification mechanism, requiring reflux conditions (100–120°C) and azeotropic removal of water to shift equilibrium toward ester formation. Typical molar ratios of 1:1.2 (alcohol:acid) achieve yields of 75–85% after 6–8 hours.

Table 1: Representative Acid-Catalyzed Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| H₂SO₄ (5 mol%) | 110 | 6 | 82 | |

| p-Toluenesulfonic acid (3 mol%) | 105 | 7 | 78 | |

| Amberlyst-15 (ion-exchange resin) | 90 | 5 | 88 |

Industrial Scale-Up Considerations

Continuous-flow reactors have replaced batch systems in industrial settings to improve efficiency. Fixed-bed reactors employing heterogeneous catalysts like Amberlyst-15 enable catalyst reuse and reduced energy consumption. A 2024 study demonstrated that a tubular reactor operating at 90°C with a residence time of 2 hours achieved 92% conversion, outperforming batch methods.

Enzymatic Synthesis Using Lipases

Biocatalytic Advantages

Lipases (EC 3.1.1.3) offer a sustainable alternative to acid catalysis, operating under mild conditions (30–50°C) with high enantioselectivity. Immobilized Candida antarctica lipase B (CAL-B) on acrylic resin demonstrates exceptional activity, achieving 95% conversion in 24 hours at 40°C. Solvent-free systems further enhance green chemistry metrics, reducing waste generation.

Table 2: Lipase-Catalyzed Esterification Performance

| Lipase Source | Support Matrix | Conversion (%) |

|---|---|---|

| C. antarctica (CAL-B) | Acrylic resin | 95 |

| Rhizomucor miehei | Silica gel | 87 |

| Thermomyces lanuginosus | Octyl-Sepharose | 81 |

Solvent Engineering and Water Activity Control

Optimizing water activity (aₐ) is critical for enzymatic efficiency. A 2025 study demonstrated that maintaining aₐ = 0.33 via molecular sieves increased CAL-B activity by 40% compared to uncontrolled systems. Supercritical CO₂ as a reaction medium enhances substrate miscibility while enabling facile product separation.

Alternative Catalytic Systems

Ion-Exchange Resins

Cation-exchange resins like Amberlyst-15 provide Brønsted acidity without corrosive byproducts. A 2023 patent detailed a solvent-free protocol using Amberlyst-15 at 90°C, yielding 88% ester in 5 hours with 10 reuse cycles.

Heterogeneous Metal Oxides

Sulfated zirconia (SO₄²⁻/ZrO₂) and niobium pentoxide (Nb₂O₅) exhibit Lewis acidity, enabling esterification at 100–120°C. SO₄²⁻/ZrO₂ achieved 89% yield in 4 hours, though catalyst deactivation occurred after 5 cycles due to sulfate leaching.

Purification and Analytical Characterization

Comparative Analysis of Synthetic Routes

Yield vs. Sustainability Trade-offs

While H₂SO₄ catalysis provides rapid synthesis, enzymatic methods reduce E-factor (kg waste/kg product) from 8.2 to 1.5. Life-cycle assessments indicate that CAL-B-based processes lower global warming potential by 62% compared to acid catalysis.

Cost-Benefit Considerations

Industrial adoption of immobilized lipases remains constrained by high enzyme costs ($1200–1500/kg). However, a 2024 techno-economic analysis projected that scaling CAL-B production to 10,000 L batches could reduce catalyst costs by 70%, making biocatalysis competitive within 5 years.

Scientific Research Applications

Chemistry: (Z)-3-Hexenyl decanoate is used as a model compound in studies related to esterification and enzymatic catalysis. It is also employed in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is studied for its role in plant-insect interactions. It acts as a semiochemical, influencing the behavior of insects and other organisms.

Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are explored for their potential medicinal properties, including antimicrobial and anti-inflammatory activities.

Industry: The compound is widely used in the flavor and fragrance industry to impart fruity and green notes to various products, including perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of (Z)-3-hexenyl decanoate primarily involves its interaction with olfactory receptors in the sensory system, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and functional differences between (Z)-3-Hexenyl decanoate and related esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Chain Length | Odor Profile | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₆H₃₀O₂ | 254.41 | Decanoate (C10) | Fruity, green, apple/pear | Flavoring, fragrances, antimicrobial |

| (Z)-3-Hexenyl hexanoate | C₁₂H₂₂O₂ | 198.30 | Hexanoate (C6) | Green, herbal | Insect attractant, plant-insect signaling |

| (Z)-3-Hexenyl acetate | C₈H₁₄O₂ | 142.20 | Acetate (C2) | Fresh, grassy | Pest attractant, food flavoring |

| (Z)-3-Hexenyl butyrate | C₁₀H₁₈O₂ | 170.25 | Butyrate (C4) | Fruity, sweet | Plant defense induction, agriculture |

| (Z)-3-Hexen-1-ol | C₆H₁₂O | 100.16 | Alcohol (-OH) | Green, cut grass | Insect pheromone, plant volatile |

Key Observations :

- Ester Chain Length: Longer chains (e.g., decanoate) reduce volatility, prolonging scent retention in perfumes and flavorings. Shorter esters (e.g., acetate) are more volatile, making them effective in airborne insect communication .

- Functional Groups: Alcohol derivatives like (Z)-3-Hexen-1-ol are pivotal in plant-insect interactions, while esters like butyrate and decanoate exhibit broader industrial applications .

Insect Responses:

- (Z)-3-Hexenyl hexanoate: Elicits strong electroantennographic (EAG) responses in female moths (D. baibaran), particularly at 10 µg/µl, suggesting a role in female-specific attraction .

- (Z)-3-Hexenyl acetate : A key component in plant volatiles, critical for attracting leafhoppers and moths. In grape cultivars, it is the predominant C6 ester but has minimal direct impact on fragrance .

- (Z)-3-Hexenyl butyrate : Induces stomatal closure and defense gene expression in plants, enhancing resistance to bacterial pathogens .

Industrial and Ecological Roles

- Flavor/Fragrance: Decanoate’s fruity notes differentiate it from shorter-chain esters (e.g., acetate’s grassy scent). It is used in premium perfumes and food products .

- Plant Defense: Butyrate and hexanoate are directly involved in plant signaling, whereas decanoate’s role is less documented but structurally analogous .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for identifying (Z)-3-Hexenyl decanoate in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) combined with nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. The National Institute of Standards and Technology (NIST) database provides reference spectra (InChIKey:

APSRJAGZYONPLL-VURMDHGXSA-N) for cross-verification . Retention indices in GC and fragmentation patterns in MS should be compared to authentic standards. For stereochemical confirmation, chiral column chromatography or circular dichroism (CD) may be employed.

Q. How can researchers synthesize this compound with high stereochemical purity?

- Methodological Answer : The compound is typically synthesized via esterification of (Z)-3-hexenol with decanoic acid using acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases). To ensure stereochemical integrity, reaction conditions (temperature, solvent) must minimize isomerization. Post-synthesis purification via fractional distillation or preparative GC is recommended. Monitoring reaction progress with thin-layer chromatography (TLC) or infrared (IR) spectroscopy ensures completion .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s antimicrobial activity?

- Methodological Answer : Disk diffusion assays or broth microdilution (e.g., MIC/MBC determination) against Gram-positive and Gram-negative bacteria are standard. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results. Note that while some esters exhibit antimicrobial properties, this compound’s efficacy requires validation via dose-response studies and cytotoxicity assays (e.g., mammalian cell lines) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of this compound in plant-insect communication?

- Methodological Answer : Electrophysiological techniques like electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) are critical. For behavioral assays, Y-tube olfactometers can test insect attraction/repellence. Statistical analysis (ANOVA, Tukey’s post-hoc tests) should compare responses across concentrations. Studies on related esters (e.g., (Z)-3-Hexenyl butyrate) suggest dose-dependent effects on insect antennae, but species-specific responses must be validated .

Q. How does this compound influence plant defense mechanisms against pathogens?

- Methodological Answer : Exogenous application studies using foliar sprays or vapor exposure can assess induced systemic resistance. Transcriptomic analysis (RNA-seq) of defense genes (e.g., PR proteins) and phytohormone profiling (JA/SA pathways) are recommended. Compare with known defense inducers (e.g., jasmonic acid). Confocal microscopy can visualize stomatal closure dynamics, a key defense response observed in similar esters .

Q. How should researchers address variability in VOC data when studying this compound’s ecological roles?

- Methodological Answer : Use multivariate statistics (e.g., PCA, random forest algorithms) to handle high variance in VOC emission data. Normalize data via log transformation and apply Welch’s t-test for heteroscedastic datasets. Replicate experiments across biological and technical repeats. Include internal standards (e.g., deuterated compounds) in GC-MS runs to correct for instrumental drift .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer : Non-linear regression (e.g., log-logistic models) using software like GraphPad Prism® or R packages (drc) can estimate EC50/LC50 values. For behavioral data, χ2-tests or generalized linear models (GLMs) with binomial distribution are suitable. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer : Document reaction conditions (catalyst loading, solvent purity) and storage protocols (e.g., inert atmosphere, −20°C). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). For bioassays, adhere to FAIR principles—publish detailed protocols on platforms like Protocols.io and use standardized positive/negative controls .

Contradictions & Knowledge Gaps

- Antimicrobial Claims : While suggests antimicrobial potential, no direct studies on this compound are cited. Researchers must validate these claims using species-specific assays and compare with structurally similar esters (e.g., (Z)-3-Hexenyl acetate) .

- Ecological Role : highlights insect electrophysiological responses to esters but does not specify this compound. Cross-referencing with plant volatile studies (e.g., terpenoid blends) is critical to contextualize its ecological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.